molecular formula C6H11NO B13575429 5-Methyl-1-oxa-5-azaspiro[2.4]heptane

5-Methyl-1-oxa-5-azaspiro[2.4]heptane

Cat. No.: B13575429
M. Wt: 113.16 g/mol
InChI Key: BLVHGXGLWFIBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-oxa-5-azaspiro[24]heptane is a heterocyclic compound with the molecular formula C6H11NO It features a spirocyclic structure, which includes an oxygen and nitrogen atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Methyl-1-oxa-5-azaspiro[2.4]heptane involves the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid. This reaction leads to the cleavage of the N–O bond in the isoxazolidine ring, forming 1,3-amino alcohols. Subsequent cyclization under the reaction conditions yields bi- or tricyclic lactams or lactones while retaining the three-membered ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-1-oxa-5-azaspiro[2.4]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1-oxa-5-azaspiro[2.4]heptane involves the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols. These amino alcohols can further cyclize to form lactams or lactones. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the isoxazolidine ring and the formation of stable products under the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-oxa-5-azaspiro[2The spirocyclic structure also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

6-methyl-1-oxa-6-azaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-3-2-6(4-7)5-8-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVHGXGLWFIBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.